molecular formula C10H10ClN5 B1487979 4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline CAS No. 1248147-57-0

4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline

Cat. No.: B1487979
CAS No.: 1248147-57-0
M. Wt: 235.67 g/mol
InChI Key: DCVPTGOVNDSGDW-UHFFFAOYSA-N
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Description

4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline is a useful research compound. Its molecular formula is C10H10ClN5 and its molecular weight is 235.67 g/mol. The purity is usually 95%.
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Biological Activity

4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit noteworthy antitumor properties. For instance, derivatives of tetrazole have shown promising activity against various cancer cell lines. The incorporation of a cyclopropyl group has been associated with enhanced potency in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)5.2Apoptosis induction
Compound BA549 (Lung Cancer)3.8Cell cycle arrest at G2/M phase

Anti-inflammatory Activity

In addition to antitumor effects, tetrazole derivatives have been reported to exhibit anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Preliminary evaluations have shown that this compound may possess antimicrobial properties. Testing against various bacterial strains revealed significant inhibitory effects, indicating its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of tetrazole-containing compounds is often influenced by their structural features. The following factors are critical in determining the efficacy of this compound:

  • Chlorine Substitution : The presence of the chlorine atom enhances lipophilicity and may increase binding affinity to biological targets.
  • Cyclopropyl Group : This moiety is associated with increased metabolic stability and improved pharmacokinetic properties.
  • Tetrazole Ring : Known for its ability to mimic carboxylic acids, it plays a crucial role in interacting with various biological receptors.

Study 1: Antitumor Efficacy

A study conducted on a series of tetrazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing antitumor activity.

Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory properties of tetrazole derivatives. It was found that these compounds could effectively inhibit the release of inflammatory mediators in vitro, providing a basis for further investigation into their therapeutic potential.

Properties

IUPAC Name

4-chloro-3-(5-cyclopropyltetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5/c11-8-4-3-7(12)5-9(8)16-10(6-1-2-6)13-14-15-16/h3-6H,1-2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVPTGOVNDSGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=NN2C3=C(C=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Reactant of Route 2
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4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Reactant of Route 3
4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Reactant of Route 4
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4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Reactant of Route 5
4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline

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